2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c1-25-8-7-23-17(24)15-13(6-9-27-15)20-18(23)28-10-14-21-16(22-26-14)11-4-2-3-5-12(11)19/h2-6,9H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQYBSCQSUJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidine scaffolds. The introduction of various substituents at specific positions on the thieno[3,2-d]pyrimidine core has been shown to significantly affect its biological properties. For instance, the incorporation of the 2-chlorophenyl and 1,2,4-oxadiazol moieties enhances its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent antitumor activities. For example:
- Compound 12e , a related thieno derivative, showed remarkable antiproliferative activity against several cancer cell lines including SU-DHL-6 (IC50 = 0.55 μM), WSU-DLCL-2 (IC50 = 0.95 μM), and K562 (IC50 = 1.68 μM) with low toxicity against normal HEK293T cells (CC50 = 15.09 μM) .
This indicates that modifications similar to those in the compound of interest may yield significant antitumor effects.
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of cell migration. For instance, compound 12e was noted to significantly alter lymphoma cell morphology and induce apoptosis in a concentration-dependent manner .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key observations include:
- The presence of electron-withdrawing groups like chlorophenyl enhances the potency against cancer cells.
- Modifications at the P1 and P5 positions are critical; for example, piperidine derivatives have been identified as favorable for increasing antitumor activity .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of various thieno derivatives on multiple cancer cell lines. The results consistently show that compounds with specific substitutions lead to enhanced cytotoxicity and selectivity towards cancerous cells over normal cells.
| Compound | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | WSU-DLCL-2 | 0.95 | 15.09 |
| 12e | K562 | 1.68 | 15.09 |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Substituent Analysis:
- Oxadiazole vs. Thiazole : Oxadiazole derivatives (e.g., target compound) exhibit better metabolic stability than thiazole-containing analogs due to reduced susceptibility to oxidative degradation .
- Methoxyethyl vs. Propenyl : The 2-methoxyethyl group in the target compound likely improves aqueous solubility over the propenyl chain in , which is more lipophilic .
Physicochemical Properties
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction is widely employed to construct 2-aminothiophene derivatives, which serve as precursors for thienopyrimidines. A modified protocol using ketones, ethyl cyanoacetate, and elemental sulfur under basic conditions yields 2-aminothiophene-3-carboxylates. For example:
Cyclization to Thieno[3,2-d]Pyrimidin-4-One
Cyclization of 2-aminothiophene-3-carboxylates with formamide or urea derivatives generates the pyrimidine ring. A green method using formamide and catalytic iodine achieves cyclization at 120°C without solvents:
Table 1: Comparative Cyclization Methods
| Cyclizing Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Formamide | I₂ | 120 | 92–96 | |
| Urea | HCl | 150 | 75–80 | |
| Acetic anhydride | None | 100 | 65–70 |
Functionalization at Position 3: 2-Methoxyethyl Substituent
The 2-methoxyethyl group is introduced early in the synthesis to avoid side reactions. Two strategies are prevalent:
-
Alkylation of Pyrimidine Nitrogen :
-
Reductive Amination :
-
Reacting 3-aminopyrimidinone with 2-methoxyacetaldehyde and NaBH₃CN (MeOH, RT, 12 h).
-
Yield : 70–75%.
-
Catalytic Multi-Component Approaches
A four-component reaction developed by enables single-pot synthesis of thienopyrimidinones, though adaptation for the target compound requires post-functionalization:
-
Reagents : Ketone (1 eq), ethyl cyanoacetate (1.5 eq), S₈ (1 eq), formamide (4 eq).
-
Catalyst : I₂ (5 mol%).
-
Conditions : Solvent-free, 120°C, 3 h.
-
Advantages : E-factor = 1.5 (49× lower than stepwise methods).
Characterization and Analytical Validation
Critical analytical data for the final compound include:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thienopyrimidine substitution pattern) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
- HPLC-MS : Quantifies purity (>95% required for biological assays) and validates molecular weight .
- Elemental analysis : Verifies stoichiometry (e.g., C, H, N, S content) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
Dose-response profiling : Perform IC₅₀ assays across multiple cell lines to identify context-dependent effects .
Off-target screening : Use kinase panels or proteome-wide affinity capture to rule out nonspecific binding .
Structural analogs : Synthesize derivatives with single-substituent changes to isolate activity contributors .
Example : If antiproliferative activity varies between studies, compare cell membrane permeability (via logP measurements) or metabolic stability (using liver microsomes) .
What computational approaches are suitable for predicting this compound’s binding modes and selectivity?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or EGFR kinases .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Validation : Cross-check predictions with experimental mutagenesis data (e.g., Ala-scanning of target residues) .
How can the environmental stability and degradation pathways of this compound be evaluated?
Q. Advanced
Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C, monitor degradation via HPLC .
Photolysis studies : Expose to UV light (254 nm) and identify byproducts using LC-MS .
Microbial degradation : Test in soil/water microcosms with GC-MS to track metabolite formation .
Key parameters : Half-life (t₁/₂), bioaccumulation potential (logKow), and ecotoxicity (Daphnia magna assays) .
What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. Advanced
- Solubility enhancement : Formulate with cyclodextrins or PEG-based nanoemulsions .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methoxyethyl group) to reduce CYP450-mediated oxidation .
- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) for quantitative biodistribution assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
